What are the chemical properties of Reactive Orange 1?
What are the chemical properties of Reactive Orange 1?
An In-Depth Technical Guide to the Chemical Properties of C.I. Reactive Orange 1
Introduction
C.I. Reactive Orange 1 (CAS No. 6522-74-3) is a prominent member of the reactive azo dye class, widely utilized in the textile industry for coloration of cellulosic fibers.[1] Its significance stems from its ability to form direct, covalent bonds with the substrate, resulting in excellent color fastness and durability.[2] This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the core chemical properties, reactivity, stability, and analytical methodologies pertaining to Reactive Orange 1. Understanding these characteristics is paramount for optimizing its application, predicting its behavior in various chemical environments, and assessing its potential interactions in broader biochemical or toxicological contexts.
Core Chemical Identity and Physicochemical Properties
Reactive Orange 1 is a synthetic organic compound classified as a monochlorotriazine (MCT) reactive azo dye.[3] The chromophore is based on a single azo linkage (-N=N-), which is responsible for its characteristic orange color.[1] The molecule's key feature is the dichlorotriazinyl reactive group, which enables its covalent fixation to substrates.[3][4]
The manufacturing process involves the diazotization of 2-Aminobenzenesulfonic acid, which is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid.[3] The resulting monoazo dye intermediate is subsequently condensed with 2,4,6-Trichloro-1,3,5-triazine to yield the final Reactive Orange 1 molecule.[3]
Table 1: Core Chemical and Physical Properties of C.I. Reactive Orange 1
| Property | Value | Reference |
| CAS Number | 6522-74-3 | [3] |
| C.I. Name | C.I. Reactive Orange 1, C.I. 17907 | [3] |
| Molecular Formula | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | [3] |
| Molecular Weight | 615.34 g/mol | [3] |
| Chemical Class | Single Azo Dye; Monochlorotriazine (MCT) | [3] |
| Physical Form | Yellow-light red to orange powder | [3][4] |
| Solubility in Water | ~100 g/L (at 50 °C) | [3][5] |
| pH (1% Solution) | 6.0 - 7.0 | [6] |
Spectroscopic and Solution Characteristics
The color and electronic properties of Reactive Orange 1 are defined by its molecular structure, specifically the extended π-electron system of the azo-linked aromatic rings. This conjugated system is responsible for the dye's absorption of light in the visible spectrum.[7]
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UV-Visible Absorption: As a bright orange dye, Reactive Orange 1 exhibits strong absorption in the blue-green region of the visible spectrum. Studies on similar reactive orange azo dyes show a maximum absorption peak (λmax) around 492 nm .[2] The molecule also displays absorption in the UV range due to electronic transitions within its aromatic (benzenoid and naphthalenic) structures.[2][7]
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Behavior in Strong Acids: When exposed to concentrated sulfuric acid, the dye's solution appears red, which turns to red-orange upon dilution.[3] In concentrated nitric acid, the solution is orange and does not change color when diluted.[3] These color changes are indicative of protonation events on the azo group or other functional groups, which alter the electronic state of the chromophore.
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Behavior in Alkaline Solution: An aqueous solution of Reactive Orange 1 is orange.[3] The addition of sodium hydroxide causes the color to deepen to a dark red, a common characteristic of azo dyes containing hydroxyl groups, which can be deprotonated under alkaline conditions.[3][5]
The Chemistry of Reactivity: Mechanism of Action
The defining characteristic of a reactive dye is its ability to form a stable, covalent bond with the functional groups present on the substrate. For Reactive Orange 1, the primary target is the hydroxyl (-OH) groups of cellulose in fibers like cotton and viscose.[6]
Mechanism of Fixation on Cellulose
The reaction proceeds via a nucleophilic substitution mechanism under alkaline conditions. The alkali (e.g., sodium carbonate) is critical as it deprotonates the hydroxyl groups on the cellulose backbone, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻). These ions then attack the electron-deficient carbon atom of the dichlorotriazine ring, displacing one of the chlorine atoms and forming a stable ether bond.
Causality: The choice of an alkaline medium is not arbitrary; it is essential to generate the highly nucleophilic cellulosate anion, which is required to attack the reactive group on the dye. The reaction temperature is typically maintained between 20-40 °C to provide sufficient activation energy without excessively promoting the competing hydrolysis reaction.[3][4]
Caption: Covalent fixation of Reactive Orange 1 onto cellulose.
Competing Reaction: Hydrolysis
The primary source of inefficiency in reactive dyeing is the competing hydrolysis of the dye. Water molecules and hydroxide ions, also potent nucleophiles present in the dyebath, can attack the dichlorotriazine ring in the same manner as the cellulosate ion. This reaction replaces a chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye. This hydrolyzed dye can no longer react with the fiber but remains in the effluent, contributing to water contamination.
Self-Validation: The success of a dyeing protocol is validated by achieving a high fixation rate, which means maximizing the reaction with the fiber while minimizing hydrolysis. Controlling pH, temperature, and reaction time is crucial to favor the dye-fiber reaction over dye-water reaction.
Caption: Competing hydrolysis reaction of Reactive Orange 1.
Stability and Storage
The chemical stability of Reactive Orange 1 is a critical factor for its shelf-life and application performance.
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pH Stability: The dye is susceptible to hydrolysis, a process accelerated by both acidic and alkaline conditions, though it is noted to be more resistant to alkaline hydrolysis than acid hydrolysis.[3][4] In acidic conditions (low pH), the glycosidic linkages in cellulose can be damaged, and the dye itself can undergo acid-catalyzed hydrolysis. In highly alkaline conditions (high pH), the rate of dye hydrolysis increases significantly, reducing the efficiency of fixation. The optimal pH for dyeing is a balance, typically between 10.5 and 11.5, which is high enough to activate the cellulose but controlled to manage the rate of dye hydrolysis.
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Temperature Stability: Higher temperatures increase the rate of both the desired dyeing reaction and the undesired hydrolysis reaction. The recommended temperature range of 20-40°C is a compromise to achieve good reaction kinetics without excessive hydrolysis.[4]
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Storage: For optimal stability and to prevent degradation via hydrolysis from atmospheric moisture, Reactive Orange 1 should be stored in tightly sealed containers in a cool, dry place.[6] The typical shelf life under these conditions is stated to be 24 months.[6]
Experimental Protocols and Analysis
Protocol: Dyeing of Cotton Fabric with Reactive Orange 1
This protocol outlines a standard laboratory procedure for dyeing a cotton sample.
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Preparation of Dyebath:
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Calculate the required amount of Reactive Orange 1 for a 2% "on weight of fiber" (owf) dyeing. For 10 grams of cotton, this is 0.2 g of dye.
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Dissolve the dye in a small amount of deionized water.
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Prepare the dyebath in a beaker with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric). For 10 g of cotton, this is 200 mL total volume.
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Add the dissolved dye to the dyebath.
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-
Dyeing Procedure:
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Introduce the pre-wetted 10 g cotton sample into the dyebath at room temperature.
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Add an electrolyte, such as anhydrous sodium sulfate (e.g., 60 g/L). Rationale: The salt helps to screen the negative surface charge on the cotton fiber, reducing electrostatic repulsion and promoting dye exhaustion onto the fiber surface.
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Stir for 30 minutes to allow for dye migration and leveling.
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Add an alkali, such as soda ash (sodium carbonate) (e.g., 20 g/L), to raise the pH to ~11. Rationale: This activates the cellulose for the covalent bonding reaction.
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Continue dyeing at 40°C for 60 minutes with continuous stirring.
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-
Post-Dyeing Treatment (Wash-off):
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Remove the fabric and rinse with cold water to remove unfixed dye.
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Perform a "soaping" wash: Launder the fabric at 90-95°C for 15 minutes with a 2 g/L solution of a non-ionic detergent. Rationale: This crucial step removes any unfixed, hydrolyzed dye from the fabric surface, ensuring high wet fastness.
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Rinse thoroughly with hot and then cold water.
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Dry the fabric.
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Caption: Experimental workflow for dyeing cotton with Reactive Orange 1.
Safety and Handling
Conclusion
C.I. Reactive Orange 1 is a dichlorotriazine-based monoazo dye whose utility is defined by its chemical reactivity. Its ability to form robust covalent bonds with cellulosic fibers under controlled alkaline conditions provides excellent color fastness. However, this reactivity is also the source of its primary instability through hydrolysis, a competing reaction that must be carefully managed by controlling pH, temperature, and electrolyte concentration. The detailed understanding of its chemical properties, reaction mechanisms, and stability profile provided in this guide is essential for its effective and efficient application in scientific and industrial settings.
References
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Megha International. (n.d.). Reactive Orange 1. Retrieved January 20, 2026, from [Link]
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World Dye Variety. (2012, May 9). Reactive Orange 1. Retrieved January 20, 2026, from [Link]
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Kabra, A., et al. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Textile Industries. Worldwide Journals. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2023, October 3). Reactive orange Dye with lambda max. 418nm? its details please?. Retrieved January 20, 2026, from [Link]
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LookChem. (n.d.). Cas 6522-74-3, Reactive Orange 1. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Reactive Orange 16. Retrieved January 20, 2026, from [Link]
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Wikipedia. (n.d.). Dye. Retrieved January 20, 2026, from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 20, 2026, from [Link]
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